Gestonorone

Description

This compound is often mistaken for this compound capproate which has a different chemical structure.

Properties

IUPAC Name |

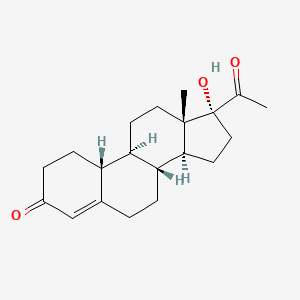

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFUITFQDGVJSK-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175631 | |

| Record name | Gestonorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137-18-0 | |

| Record name | Gestonorone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2137-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gestonorone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002137180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gestonorone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gestonorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gestonorone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GESTONORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4G605B7VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gestonorone Caproate: A Technical Guide for Drug Development Professionals

Introduction

Gestonorone caproate, also known as gestronol hexanoate (B1226103), is a synthetic, steroidal progestin of the 19-norprogesterone (B1209251) group.[1] Marketed under brand names such as Depostat and Primostat, it is a potent, long-acting progestational agent administered via intramuscular injection.[1] Discovered in 1960 and introduced for medical use by 1973, it has been primarily utilized in the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer.[1] This document provides a comprehensive technical overview of this compound caproate, focusing on its mechanism of action, pharmacokinetics, and clinical effects, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound caproate is the hexanoate ester of this compound (17α-hydroxy-19-norprogesterone). The esterification at the C17α position significantly enhances its progestogenic potency and prolongs its duration of action compared to the unesterified parent compound.

| Property | Value |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[1][2] |

| Molecular Formula | C26H38O4[1][2] |

| Molar Mass | 414.586 g·mol−1[1] |

| Synonyms | Gestronol hexanoate, Norhydroxyprogesterone caproate, SH-582, NSC-84054[1][] |

| Administration | Intramuscular injection[1][4] |

| Appearance | Off-White to Pale Beige Solid[] |

Mechanism of Action

This compound caproate is a pure agonist of the progesterone (B1679170) receptor (PR), which is the primary biological target of progestogens like progesterone.[1][5] It possesses no significant androgenic, estrogenic, or glucocorticoid activity.[1] Its therapeutic effects are derived from its progestogenic and antigonadotropic properties.

The mechanism involves a classical nuclear receptor signaling pathway:

-

Receptor Binding: After administration, this compound caproate is absorbed and binds to intracellular progesterone receptors in target tissues such as the endometrium, ovaries, and prostate gland.[4][5][6]

-

Conformational Change: This binding induces a conformational change in the hormone-receptor complex.[5]

-

Nuclear Translocation: The activated complex translocates into the cell nucleus.[5]

-

Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This up- or down-regulation of gene expression leads to the observed physiological effects.[5]

Caption: Progesterone Receptor Signaling Pathway for this compound Caproate.

Pharmacodynamics

This compound caproate is a highly potent progestogen, estimated to be 20 to 25 times more potent than progesterone or hydroxyprogesterone (B1663944) caproate in animal models.[1] In humans, a 100-200 mg dose is considered equivalent to 1,000 mg of intramuscular hydroxyprogesterone caproate.[1]

Antigonadotropic Effects: Like other potent progestins, it exhibits strong antigonadotropic activity, suppressing the production and circulating levels of sex hormones.[1] In men with prostate cancer, a weekly 400 mg intramuscular dose of this compound caproate was found to suppress testosterone (B1683101) levels by 75%.[1][7] This is a significant reduction, though less than the 91% suppression achieved by orchiectomy.[1][7] This effect is central to its use in BPH, as it reduces androgenic stimulation of the prostate.[1]

Effects on Prostate Tissue: In addition to systemic testosterone suppression, this compound caproate appears to have direct effects on prostate tissue. It has been shown to decrease the uptake of testosterone into the prostate gland and may act as a 5α-reductase inhibitor, similar to progesterone.[1][6]

| Pharmacodynamic Effect | Observation | Reference Dose |

| Relative Potency | 20-25x more potent than progesterone in animals | N/A |

| Human Potency | 5-10x more potent than hydroxyprogesterone caproate | 100-200 mg |

| Testosterone Suppression | Suppresses levels by 75% in men | 400 mg/week |

Pharmacokinetics and Metabolism

This compound caproate has poor oral bioavailability and must be administered via intramuscular injection, which creates a long-lasting depot effect.[1]

| Pharmacokinetic Parameter | Value (following 200 mg IM dose in men) |

| Time to Peak (Tmax) | 3 ± 1 days |

| Peak Concentration (Cmax) | 420 ± 160 ng/mL |

| Elimination Half-life | 7.5 ± 3.1 days |

| Bioavailability (IM) | High / Complete[1] |

| Duration of Action | 8 to 13 days (25-50 mg dose); ≥21 days (high doses)[1] |

Metabolism and Excretion: The caproate ester is not significantly cleaved, meaning this compound caproate is not a prodrug of unesterified this compound.[1] Metabolism occurs primarily through reduction at the C3, C5, and C20 positions.[1] The major metabolites identified are isomers of 19-norpregnanetriol and 19-norpregnanediol-20-one.[1] Excretion occurs predominantly through feces (72%) with the remainder in urine (28%).[1] Approximately 85% of an injected dose is excreted after 30 days.[1]

Caption: Simplified Metabolic Pathway of this compound Caproate.

Experimental Protocols

Methodological Approach: Pharmacokinetic Analysis

A typical pharmacokinetic study for a depot injection like this compound caproate involves the following workflow, based on descriptions of clinical studies.[1]

-

Subject Recruitment: Select a cohort of subjects (e.g., male patients with prostate cancer).

-

Drug Administration: Administer a single intramuscular injection of radiolabeled this compound caproate.

-

Serial Sampling: Collect blood samples at predetermined time points (e.g., daily for the first week, then weekly).

-

Sample Processing: Separate plasma from whole blood.

-

Quantification: Use techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of the parent drug and its metabolites.

-

Data Analysis: Apply non-compartmental or population pharmacokinetic modeling to calculate key parameters like Cmax, Tmax, half-life, and clearance.

Caption: General Experimental Workflow for a Pharmacokinetic Study.

Methodological Approach: Progesterone Receptor Binding Assay

While a specific protocol for this compound caproate was not found, a general competitive binding assay to determine its affinity for the progesterone receptor would follow these steps. This is a representative protocol based on standard laboratory practice.[8][9]

-

Receptor Source Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable source, such as MCF-7 breast cancer cells or hamster prostate tissue.[8][9]

-

Competitive Binding Incubation:

-

In a series of tubes, combine the receptor preparation with a constant, low concentration of a radiolabeled progestin (e.g., [³H]-Org 2058).

-

Add increasing concentrations of unlabeled this compound caproate (the competitor).

-

Include control tubes with no competitor (for total binding) and with a large excess of unlabeled progestin (for non-specific binding).

-

-

Incubation: Incubate the mixtures to allow the binding to reach equilibrium.

-

Separation: Separate receptor-bound radioligand from unbound radioligand, typically using a method like dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound caproate. Use non-linear regression to calculate the IC50 (the concentration of this compound caproate that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Clinical Applications and Efficacy

This compound caproate is primarily used for hormone-dependent conditions.

-

Benign Prostatic Hyperplasia (BPH): It is used at doses of 100 to 200 mg per week via intramuscular injection.[1] Its efficacy stems from its ability to lower systemic testosterone levels and potentially exert direct effects on the prostate.[1][6] Clinical trials have reported favorable results in 65% of patients with stage I or II BPH.[10]

-

Endometrial Cancer: It is also used in the palliative treatment of endometrial cancer.[1]

-

Other Investigated Uses: this compound caproate has been studied, but not marketed, as a potential injectable contraceptive and for other conditions like ovarian cancer.[1]

Common side effects include injection site reactions, decreased libido in men, and worsened glucose tolerance.[1]

References

- 1. This compound caproate - Wikipedia [en.wikipedia.org]

- 2. This compound Caproate | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound Caproate used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound Caproate? [synapse.patsnap.com]

- 6. Mode of action of progesterone, this compound capronate (Depostat) and cyproterone acetate (Androcur) on the metabolism of testosterone in human prostatic adenoma: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]

- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [this compound therapy of prostatic adenoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Gestonorone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gestonorone, and more commonly its long-acting ester this compound Caproate, is a synthetic progestin belonging to the 19-norprogesterone (B1209251) group. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. The information is intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways.

Introduction

This compound Caproate (also known as gestronol hexanoate) is a potent, synthetic progestogen that has been utilized in the treatment of benign prostatic hyperplasia and endometrial cancer.[1][2] As a derivative of 19-norprogesterone, it exhibits strong progestational activity with a favorable side-effect profile, characterized by a lack of androgenic, estrogenic, or glucocorticoid effects.[1] This document will provide a comprehensive summary of its pharmacological characteristics.

Mechanism of Action

This compound Caproate exerts its effects primarily through its agonistic activity on the progesterone (B1679170) receptor (PR).[1][3] Its mechanism can be understood through two key signaling pathways: the classical genomic pathway and a non-canonical, rapid signaling pathway.

2.1. Classical Genomic Signaling Pathway

The primary mechanism of action for this compound is the classical genomic pathway, which involves the modulation of gene expression.[4]

-

Ligand Binding: this compound Caproate, being lipid-soluble, diffuses across the cell membrane and binds to the progesterone receptor (PR-A or PR-B isoforms) located in the cytoplasm.[4]

-

Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.[4]

-

Nuclear Translocation: The activated hormone-receptor complex translocates into the nucleus.[4]

-

Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators or co-repressors, leading to an up- or down-regulation of gene transcription.[4]

This pathway is responsible for the long-term effects of this compound, such as the transformation of the endometrium from a proliferative to a secretory state.[4]

Pharmacodynamics

This compound Caproate is a potent and pure progestogen.[1] Its pharmacodynamic profile is characterized by strong progestational effects and a notable absence of other hormonal activities.[1]

3.1. Progestogenic and Anti-Estrogenic Activity

This compound Caproate induces secretory changes in the endometrium, mimicking the effects of natural progesterone.[4] It also exhibits anti-estrogenic effects by opposing the proliferative actions of estrogen on target tissues like the endometrium and breast.[4] This makes it effective in conditions characterized by estrogen dominance.[4]

3.2. Antigonadotropic Effects

Like other potent progestins, this compound Caproate has significant antigonadotropic activity. It can suppress the secretion of gonadotropins from the pituitary gland, leading to reduced production of sex hormones such as testosterone (B1683101) and estradiol.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its caproate ester.

Table 1: Receptor Binding and Potency

| Parameter | Compound | Value | Notes |

| Relative Binding Affinity (RBA) for Progesterone Receptor | Gestronol (parent compound) | 12.5% of Progesterone | Data for the unesterified parent compound. |

| In Vivo Potency | This compound Caproate | 20-25 times more potent than Progesterone | Based on animal bioassays.[1][5] |

| In Vivo Potency | This compound Caproate | 5-10 times more potent than Hydroxyprogesterone Caproate | In humans.[1] |

Table 2: Pharmacokinetic Parameters (Intramuscular Administration)

| Parameter | Value | Condition |

| Bioavailability | High | Intramuscular route.[1] |

| Time to Peak Concentration (Tmax) | 3 ± 1 days | Following a single 200 mg injection in men.[1] |

| Peak Plasma Concentration (Cmax) | 420 ± 160 ng/mL | Following a single 200 mg injection in men.[1] |

| Elimination Half-life | 7.5 ± 3.1 days | [1] |

| Duration of Action | 8-13 days | Following a 25-50 mg injection in women (uterine effects).[1] |

Table 3: Pharmacodynamic Parameters

| Effect | Dosage | Result |

| Testosterone Suppression | 400 mg/week (intramuscular) | 75% reduction in testosterone levels in men.[1] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound's pharmacological properties.

5.1. Progesterone Receptor Competitive Binding Assay

This assay is designed to determine the affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.

-

Objective: To determine the relative binding affinity (RBA) or the inhibitory concentration (IC50) of this compound for the progesterone receptor.

-

Materials:

-

Test compound (this compound Caproate).

-

Radiolabeled ligand (e.g., [³H]-Progesterone or [³H]-Promegestone).

-

Progesterone Receptor source (e.g., cytosol from T47D breast cancer cells or rabbit uterus).

-

Assay Buffer (e.g., Tris-HCl with protease inhibitors).

-

Scintillation fluid and counter.

-

-

Protocol:

-

Cytosol Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed to obtain the cytosolic fraction containing the progesterone receptors.

-

Competitive Binding: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of unlabeled this compound and the receptor preparation. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled competitor).

-

Incubation: Incubate the mixture to allow it to reach binding equilibrium.

-

Separation: Separate the bound from free radioligand using a method like dextran-coated charcoal adsorption followed by centrifugation.

-

Quantification: Measure the radioactivity of the bound ligand in the supernatant using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50 value. The RBA is calculated relative to the IC50 of a reference compound (e.g., Progesterone).

-

5.2. In Vivo Study of this compound Caproate in Benign Prostatic Hyperplasia

This protocol is based on a clinical study investigating the effects of this compound Caproate on testosterone metabolism in patients with benign prostatic hyperplasia (BPH).[6]

-

Objective: To evaluate the in vivo effects of this compound Caproate on plasma hormone levels and testosterone metabolism in BPH tissue.

-

Study Population: Male patients with obstructive benign prostatic hypertrophy.[6]

-

Treatment Regimen:

-

Daily intramuscular injections of 200 mg this compound Caproate for 5 days.[6]

-

-

Protocol:

-

Baseline Measurement: Collect blood samples to determine baseline plasma Luteinizing Hormone (LH) and testosterone levels.

-

Drug Administration: Administer this compound Caproate according to the specified regimen.[6]

-

Post-Treatment Hormone Levels: After the 5-day treatment period, collect blood samples to measure changes in plasma LH and serum testosterone levels.[6]

-

Tracer Administration: Administer radiolabeled testosterone (e.g., H3-testosterone) intravenously.[6]

-

Pharmacokinetic Analysis of Tracer: Collect serial blood samples to study the elimination of total radioactivity and H3-testosterone from the plasma.[6]

-

Tissue Analysis: For patients undergoing prostatectomy, obtain BPH tissue samples. Analyze the tissue for the uptake of total radioactivity and the metabolism of H3-testosterone, particularly its conversion to dihydrotestosterone (B1667394) (DHT).[6]

-

Data Analysis: Compare post-treatment hormone levels and testosterone metabolism parameters to pre-treatment or control group values to determine the effect of this compound Caproate.[6]

-

Conclusion

This compound Caproate is a potent, long-acting synthetic progestin with a pure progestogenic profile. Its primary mechanism of action is through the activation of progesterone receptors, leading to the modulation of gene expression. Pharmacokinetically, it is well-suited for intramuscular depot injection. Its pharmacodynamic effects, including potent progestational and antigonadotropic activities, have underpinned its clinical use in hormone-sensitive conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development involving this compound.

References

- 1. This compound caproate - Wikipedia [en.wikipedia.org]

- 2. Mode of action of progesterone, this compound capronate (Depostat) and cyproterone acetate (Androcur) on the metabolism of testosterone in human prostatic adenoma: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound caproate - Wikiwand [wikiwand.com]

- 4. What is the mechanism of this compound Caproate? [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound caproate and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Gestonorone and the Progesterone Receptor: A Technical Guide to Molecular Interaction and Analysis

Abstract: Gestonorone caproate, a synthetic progestin, exerts its physiological effects primarily through its interaction with the nuclear progesterone (B1679170) receptor (PR). This technical guide provides an in-depth analysis of this interaction, detailing the molecular mechanisms, downstream signaling events, and key experimental methodologies used for its characterization. It is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormone action and related therapeutic development. The guide summarizes quantitative binding data, outlines detailed experimental protocols for receptor binding and functional assays, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction: this compound and the Progesterone Receptor

This compound caproate (also known as gestronol hexanoate) is a potent, synthetic progestin, a class of compounds that mimic the effects of the endogenous steroid hormone progesterone.[1] Developed for therapeutic applications requiring progestogenic action, its mechanism is centered on its function as an agonist for the progesterone receptor (PR).[2] The PR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a critical role in regulating gene expression in female reproductive tissues, such as the uterus and mammary glands, and is fundamentally involved in the menstrual cycle and the maintenance of pregnancy.[1]

The human PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but initiated at different promoters. These isoforms are structurally identical except for an additional 165 amino acids at the N-terminus of PR-B. Functionally, PR-B is a strong transcriptional activator, while PR-A can act as a ligand-dependent dominant inhibitor of PR-B and other steroid receptors. The specific cellular response to progestins is therefore highly dependent on the relative expression levels of these two isoforms.

Molecular Mechanism of this compound-PR Interaction

The biological activity of this compound is initiated by its binding to the progesterone receptor, which triggers a cascade of molecular events leading to the modulation of target gene expression.[1]

Ligand Binding, Receptor Activation, and Nuclear Translocation

As a progesterone agonist, this compound diffuses across the cell membrane and binds to the Ligand Binding Domain (LBD) of the PR located in the cytoplasm. In its unbound state, the PR is part of a large multiprotein complex that includes heat shock proteins (HSPs), which maintain the receptor in an inactive conformation. The binding of this compound induces a significant conformational change in the PR, leading to the dissociation of the HSPs.[1]

This conformational change exposes a nuclear localization signal, prompting the dimerization of the receptor-ligand complexes. These active dimers then translocate from the cytoplasm into the nucleus.[1]

DNA Binding and Transcriptional Regulation

Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as Progesterone Response Elements (PREs), which are located in the promoter or enhancer regions of target genes.[1] The binding of the PR dimer to a PRE initiates the final stage of its action: the regulation of gene transcription.

The this compound-bound PR recruits a host of other proteins, known as coactivators (e.g., SRC-1, CBP/p300), which possess histone acetyltransferase (HAT) activity or other chromatin-remodeling capabilities. This coactivator complex modifies the local chromatin structure, making it more accessible to the basal transcription machinery, including RNA polymerase II. The assembly of this large complex at the promoter ultimately leads to an increase or decrease in the transcription rate of the target gene, resulting in the desired physiological effect.[1]

Quantitative Analysis of Progestin-Receptor Interaction

The affinity with which a progestin binds to the progesterone receptor is a key determinant of its potency. This is often measured using competitive binding assays and expressed as the half-maximal inhibitory concentration (IC50) or as a Relative Binding Affinity (RBA) compared to a reference compound, typically progesterone itself.

Table 1: Comparative Binding Affinity of Progestins for the Human Progesterone Receptor

| Compound | Receptor Isoform | Relative Binding Affinity (RBA) (%) (Progesterone = 100%) | Reference |

| Progesterone | rhPR-A / rhPR-B | 100 | [2][3] |

| This compound Caproate | PR | Potent Agonist; ~20-25x more potent than progesterone in bioassays | - |

| 17-alpha hydroxyprogesterone (B1663944) caproate (17-OHPC) | rhPR-A / rhPR-B | 26 - 30 | [2][3] |

| 17-alpha hydroxyprogesterone (17-OHP) | rhPR-A / rhPR-B | ~1 | [2] |

Note: Specific RBA data for this compound Caproate from comparative in-vitro binding assays were not available in the searched literature. Its high potency is qualitatively described in bioassays.

Experimental Protocols

The characterization of the this compound-PR interaction relies on a suite of established in vitro assays. The following sections provide detailed methodologies for key experiments.

Progesterone Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound) for the PR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]progesterone or [³H]ORG-2058) is incubated with a source of PR (e.g., uterine cytosol or recombinant PR). The addition of an unlabeled competitor (the test compound) at increasing concentrations will displace the radioligand, leading to a decrease in bound radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is its IC50 value.

-

Materials:

-

PR Source: Uterine cytosol from estrogen-primed rabbits or recombinant human PR.

-

Radioligand: [³H]progesterone or a synthetic high-affinity ligand like [³H]ORG-2058.

-

Assay Buffer (e.g., TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4).

-

Competitor Compounds: this compound, unlabeled progesterone (for standard curve), and other test progestins.

-

Separation Agent: Dextran-coated charcoal suspension or glass fiber filters for filtration apparatus.

-

Scintillation Cocktail and Scintillation Counter.

-

-

Methodology:

-

Receptor Preparation: Prepare a cytosol fraction from homogenized uterine tissue by ultracentrifugation. Determine the total protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, set up reactions in triplicate.

-

Total Binding: Add assay buffer, PR source (e.g., 50-100 µg protein), and a fixed concentration of radioligand (e.g., 0.5-1.0 nM [³H]progesterone).

-

Non-specific Binding: Add assay buffer, PR source, radioligand, and a large excess (e.g., 100-fold) of unlabeled progesterone.

-

Competitive Binding: Add assay buffer, PR source, radioligand, and serial dilutions of the test compound (this compound).

-

-

Incubation: Incubate all tubes at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate receptor-bound from free radioligand.

-

Charcoal Method: Add ice-cold dextran-coated charcoal suspension to each tube, vortex briefly, and incubate for 10 minutes on ice. Centrifuge at low speed to pellet the charcoal (which binds the free radioligand).

-

Filtration Method: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification: Transfer the supernatant (charcoal method) or the filters (filtration method) into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

PR-Mediated Transcriptional Activation (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to act as a PR agonist or antagonist by quantifying the expression of a reporter gene under the control of PREs.

-

Principle: Host cells (e.g., T47D breast cancer cells, which endogenously express PR) are transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene downstream of a promoter containing multiple PREs. When an agonist like this compound activates the endogenous PR, the PR-ligand complex binds to the PREs and drives the expression of luciferase. The resulting enzyme activity is measured by the light produced upon addition of its substrate, luciferin, which is directly proportional to the transcriptional activity of the PR.

-

Materials:

-

Cell Line: Human breast cancer cell line (e.g., T47D, MCF-7) or endometrial cancer cell line (e.g., Ishikawa).

-

Reporter Plasmid: A vector containing a PRE-driven firefly luciferase gene (e.g., pPRE-tk-Luc).

-

Control Plasmid: A vector containing a constitutively expressed Renilla luciferase gene (e.g., pRL-TK) to normalize for transfection efficiency.

-

Transfection Reagent (e.g., Lipofectamine).

-

Cell Culture Medium (e.g., phenol (B47542) red-free DMEM with charcoal-stripped serum).

-

Test Compounds: this compound, progesterone, and potential antagonists.

-

Dual-Luciferase Reporter Assay System (containing lysis buffer, firefly luciferase substrate, and Renilla luciferase substrate).

-

Luminometer.

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the PRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Allow the cells to recover and express the plasmids for 24 hours.

-

Compound Treatment: Replace the medium with fresh, serum-free medium containing serial dilutions of the test compounds (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control (progesterone).

-

Incubation: Incubate the cells with the compounds for 18-24 hours to allow for transcriptional activation and protein expression.

-

Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Luminescence Measurement:

-

Transfer a portion of the cell lysate to a white, opaque 96-well luminometer plate.

-

Use a luminometer with dual injectors. First, inject the firefly luciferase substrate and measure the luminescence (Firefly activity).

-

Second, inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the substrate for Renilla) and measure the luminescence again (Renilla activity).

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

-

Plot the normalized luciferase activity against the log concentration of the agonist.

-

Use non-linear regression to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

-

Visualizing Signaling and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key molecular pathway and experimental processes described in this guide.

Caption: Canonical genomic signaling pathway of this compound.

Caption: Experimental workflow for a PR competitive binding assay.

Caption: Experimental workflow for a PR luciferase reporter assay.

Conclusion

This compound caproate is a potent progestin that functions as a classical agonist of the progesterone receptor. Its mechanism of action follows the established pathway for nuclear steroid hormone receptors: ligand binding, receptor dimerization, nuclear translocation, and coactivator-mediated modulation of target gene transcription. The affinity and functional activity of this compound can be precisely quantified using robust in vitro methods such as competitive binding and reporter gene assays. A thorough understanding of these molecular interactions and analytical techniques is essential for the continued research and development of selective and effective progestin-based therapies.

References

- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]

- 2. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

Gestonorone: An In-Depth Technical Guide to its Effects on Endometrial Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestonorone caproate, a synthetic progestin, plays a significant role in modulating endometrial tissue physiology. As a potent agonist of the progesterone (B1679170) receptor (PR), it mimics the actions of natural progesterone, driving the endometrium from a proliferative to a secretory state, a critical transition for embryo implantation and the maintenance of pregnancy.[1] This guide provides a comprehensive overview of the molecular mechanisms, cellular effects, and signaling pathways influenced by this compound in the endometrium, supported by experimental data and detailed methodologies. Its anti-estrogenic and anti-proliferative properties also make it a compound of interest in the management of various endometrial pathologies, including hyperplasia and carcinoma.[1]

Core Mechanism of Action

This compound caproate exerts its primary effects by binding to and activating intracellular progesterone receptors.[1] This binding initiates a cascade of molecular events that fundamentally alter gene expression and cellular function within the endometrial tissue.

Upon entering the target cell, this compound binds to the progesterone receptor, which then translocates to the nucleus. This hormone-receptor complex subsequently binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of these genes, leading to the profound physiological changes observed in the endometrium.[1]

The principal outcomes of this compound action on the endometrium include:

-

Inhibition of Estrogen-Induced Proliferation: this compound counteracts the proliferative effects of estrogen on the endometrial lining.[1]

-

Induction of Secretory Transformation: It promotes the differentiation of endometrial glands and stroma, leading to a secretory phenotype capable of supporting a pregnancy.[1]

-

Decidualization: In the stromal compartment, this compound induces decidualization, a crucial process for implantation and placentation.

-

Anti-proliferative Effects in Cancer: In hormone-sensitive endometrial cancers, this compound can inhibit the growth of tumor cells.[1]

Signaling Pathways Modulated by this compound

The binding of this compound to the progesterone receptor triggers a complex network of signaling pathways that ultimately mediate its effects on the endometrium. While the complete picture is still under investigation, key pathways have been identified.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of endometrial tissue.

| Parameter | Treatment Group | Observation | Fold Change/Percentage | Reference |

| Endometrial Thickness | Patients with increasing endometrium after progesterone | Higher clinical pregnancy rate | 56.21% vs 47.13% (EP cycle), 55.15% vs 49.55% (NC cycle) | [2] |

| Endometrial Leukocytes | High-dose progestogen-treated patients | Increased number of LCA, CD3, CD68 positive cells and EGL | EGL increased 6.7 times | [3] |

| Cell Line | This compound Concentration | Effect on Proliferation | Reference |

| Endometrial Carcinoma Cells | Varies | Dose-dependent inhibition | [4] |

| Endometrial Stromal Cells | Varies | Promotes decidualization | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effects on endometrial tissue are provided below.

Immunohistochemistry for Progesterone Receptor

This protocol outlines the general steps for detecting the presence and localization of progesterone receptors in formalin-fixed, paraffin-embedded (FFPE) endometrial tissue sections.

Materials:

-

FFPE endometrial tissue sections on positively charged slides

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide solution for blocking endogenous peroxidase

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody against progesterone receptor

-

Biotinylated secondary antibody and streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate-chromogen system

-

Hematoxylin (B73222) for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol and finally in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

-

Blocking: Incubate sections with hydrogen peroxide to block endogenous peroxidase activity, followed by a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against the progesterone receptor at the recommended dilution and incubation time.

-

Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex. Visualize the antigen-antibody reaction using a DAB substrate, which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.

-

Analysis: Examine the slides under a light microscope to assess the intensity and localization of progesterone receptor staining.

Western Blotting for Signaling Proteins

This protocol describes the general procedure for detecting and quantifying the expression of specific signaling proteins in endometrial cell lysates after treatment with this compound.

Materials:

-

Endometrial cell cultures treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target signaling proteins (e.g., Akt, ERK, p-Akt, p-ERK) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the treated endometrial cells with RIPA buffer and determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target signaling proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control to determine the relative expression levels of the target proteins.

Conclusion

This compound caproate is a potent synthetic progestin with profound effects on endometrial tissue. Its ability to mimic progesterone action makes it a valuable therapeutic agent for a range of gynecological conditions. By inducing a secretory transformation and inhibiting estrogen-driven proliferation, this compound plays a critical role in regulating the endometrial cycle and is effective in the management of endometrial hyperplasia and certain endometrial cancers. Further research into the intricate signaling pathways and gene regulatory networks governed by this compound will continue to enhance our understanding of its therapeutic potential and aid in the development of more targeted and effective treatments for endometrial disorders.

References

- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]

- 2. The impact of endometrial thickness change after progesterone administration on pregnancy outcome in patients transferred with single frozen-thawed blastocyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of high dose progestogens on white cells and necrosis in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Endometrial Stromal Decidualization Responds Reversibly to Hormone Stimulation and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

Gestonorone in Benign Prostatic Hyperplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The hormonal control of prostate growth is a key area of therapeutic intervention. This technical guide provides an in-depth analysis of the role of Gestonorone, a synthetic progestin, in the management of BPH. Drawing from historical and recent data, this document outlines the mechanism of action, clinical efficacy, and experimental basis for the use of this compound caproate in treating BPH. Detailed experimental protocols, quantitative clinical data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in the field of urology and hormonal therapies.

Introduction to this compound and its Application in BPH

This compound caproate, a 19-norprogesterone (B1209251) derivative, is a synthetic progestogen that has been utilized in the treatment of BPH.[1] Clinical trials, primarily conducted in the latter half of the 20th century, have demonstrated its efficacy in alleviating the symptoms of BPH, with favorable outcomes observed in a significant portion of patients.[2] The therapeutic rationale for using a progestin in a condition driven by androgens lies in its ability to modulate the hormonal milieu of the prostate gland.

Mechanism of Action

The primary mechanism of action of this compound in BPH is centered on its anti-androgenic properties, which are exerted through multiple pathways:

-

Inhibition of Testosterone (B1683101) Metabolism: this compound has been shown to suppress the metabolism of testosterone within the prostate tissue. Specifically, it inhibits the conversion of testosterone to its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[3][4] This is a critical action, as DHT is a primary driver of prostate growth.

-

5α-Reductase Inhibition: The conversion of testosterone to DHT is catalyzed by the enzyme 5α-reductase. Evidence suggests that this compound acts as an inhibitor of this enzyme, thereby reducing intraprostatic DHT levels.

-

Suppression of Luteinizing Hormone (LH): this compound has been observed to suppress plasma levels of LH. Since LH stimulates the testes to produce testosterone, this action leads to a reduction in circulating testosterone levels, further decreasing the androgenic stimulation of the prostate.

-

Progesterone (B1679170) Receptor (PR) agonism: As a progestin, this compound binds to and activates progesterone receptors. Progesterone receptors are expressed in the stromal cells of the prostate and are known to play a role in regulating stromal cell proliferation and differentiation.[5][6][7][8] By activating these receptors, this compound may modulate the prostatic microenvironment to inhibit hyperplastic growth.

Signaling Pathway of this compound in Prostatic Cells

The following diagram illustrates the proposed signaling pathway of this compound in prostatic stromal and epithelial cells.

Clinical Data

Clinical studies have provided quantitative evidence for the efficacy of this compound caproate in the treatment of BPH. The data, while primarily from older studies, demonstrates a consistent therapeutic effect.

Efficacy of this compound in BPH

| Parameter | Finding | Reference |

| Overall Efficacy | Favorable results in 65% of patients with stage I or II prostatic adenoma. | [2] |

| Dosage | 100 to 200 mg once a week by intramuscular injection. | [1] |

| Pharmacokinetics | Peak plasma levels reached at 3 ± 1 days post-injection. | [1] |

| Elimination Half-life | 7.5 ± 3.1 days. | [1] |

Hormonal and Urodynamic Effects of this compound

| Parameter | Effect of this compound | Reference |

| Plasma LH Levels | Suppressed | |

| Testosterone Metabolism | Significantly suppressed intraprostatic metabolism to DHT. | [3][4] |

| Urodynamic Assessment | Objective improvement detected by urodynamic tests. | [2] |

| Prostate Volume | Objective improvement detected by ultrasound tests. | [2] |

Adverse Effects

As with any hormonal therapy, this compound is associated with a range of side effects. A comprehensive understanding of these is crucial for risk-benefit assessment.

| Adverse Effect Category | Specific Side Effects | Reference |

| Endocrine | Gynecomastia, decreased libido. | [9] |

| Urogenital | Erectile dysfunction, ejaculatory disorders. | [9] |

| General | Potential for metabolic changes (e.g., increased blood sugar and lipids) with long-term use of similar hormonal agents. | [10] |

Experimental Protocols

The following sections detail the general methodologies for key experiments cited in the evaluation of this compound and other BPH therapies.

Measurement of Prostate Volume via Transrectal Ultrasound (TRUS)

Transrectal ultrasound is a standard procedure for measuring prostate volume in the clinical and research setting.

Objective: To determine the volume of the prostate gland.

Procedure:

-

The patient is positioned in the left lateral decubitus position.

-

A high-frequency ultrasound transducer is inserted into the rectum.

-

The prostate is visualized in both transverse and sagittal planes.

-

Measurements of the prostate's height, width, and length are taken.

-

The volume is calculated using the ellipsoid formula: Volume = (Height × Width × Length) × π/6.[11][12]

Uroflowmetry and Post-Void Residual (PVR) Volume Measurement

Uroflowmetry is a non-invasive test to assess the rate of urine flow and the degree of bladder emptying.

Objective: To measure the maximum urinary flow rate (Qmax) and the volume of urine remaining in the bladder after urination.

Procedure:

-

The patient is instructed to arrive with a comfortably full bladder.[13]

-

The patient voids into a specialized funnel connected to a uroflowmeter, which records the flow rate over time.[14][15]

-

Immediately after voiding, a bladder ultrasound is performed to measure the post-void residual (PVR) volume.[16][17]

-

Key parameters recorded include Qmax (ml/s), voided volume (ml), and PVR volume (ml).

In Vitro 5α-Reductase Activity Assay

This assay is used to determine the inhibitory potential of a compound on the 5α-reductase enzyme.

Objective: To measure the enzymatic activity of 5α-reductase in the presence and absence of an inhibitor.

Procedure (Spectrophotometric Method):

-

Prepare microsomes from rat liver or prostate tissue as the enzyme source.[18][19]

-

Incubate the enzyme with NADPH and the test compound (e.g., this compound) at 37°C.

-

Initiate the reaction by adding the substrate, testosterone.

-

After a defined incubation period, stop the reaction.

-

Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the control.

References

- 1. This compound caproate - Wikipedia [en.wikipedia.org]

- 2. [this compound therapy of prostatic adenoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Testosterone metabolism in benign prostatic hypertrophy. Suppression by diethylstilbestrol and this compound capronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Influence of gestonoron-capronate (GC) upon uptake and metabolism of H3-testosteron in benign prostatic hypertrophy (BPH): in vivo-experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. livingtumorlab.com [livingtumorlab.com]

- 6. Prostate Stromal Cells Express the Progesterone Receptor to Control Cancer Cell Mobility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progesterone receptor in the prostate: A potential suppressor for benign prostatic hyperplasia and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progesterone receptor expression during prostate cancer progression suggests a role of this receptor in stromal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and Side Effects of Drugs Commonly Used for the Treatment of Lower Urinary Tract Symptoms Associated With Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study Finds Popular Prostate Drug Has Serious Side Effects | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

- 11. Prostate Volume Measurement by Transrectal Ultrasonography: Comparison of Height Obtained by Use of Transaxial and Midsagittal Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The standards of an ultrasound examination of the prostate gland. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uroflowmetry with measurement of post-void residue / Urine flow test — Exames — Health Information — Clinica Longeva | specialists in Urology [clinicalongeva.pt]

- 14. newtampaurology.com [newtampaurology.com]

- 15. jove.com [jove.com]

- 16. patient.uwhealth.org [patient.uwhealth.org]

- 17. Evaluation of Voiding Dysfunction and Measurement of Bladder Volume - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

Gestonorone's Impact on Endometrial Cancer Cells: A Technical Whitepaper

Abstract

Endometrial cancer, the most prevalent gynecologic malignancy, is frequently driven by hormonal imbalances, particularly unopposed estrogen action. Progestins, a class of synthetic progesterone (B1679170) analogues, represent a cornerstone of endocrine therapy for this disease. Gestonorone (gestronol hexanoate) is a synthetic progestin that, like others in its class, exerts anti-proliferative and anti-estrogenic effects on endometrial cancer cells.[1] This technical guide provides an in-depth analysis of the molecular mechanisms, cellular impacts, and key signaling pathways modulated by progestins in endometrial cancer cells. Due to a scarcity of specific quantitative data for this compound, this paper utilizes Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), a widely studied progestin, as a representative agent to illustrate the quantitative effects and experimental methodologies. The primary mechanism of action involves binding to and activating progesterone receptors (PRs), which in turn modulates the transcription of target genes that regulate cell cycle progression, apoptosis, and cellular differentiation.[2]

Core Mechanism of Action

This compound, a synthetic progestin, functions as an agonist for the progesterone receptor (PR).[1] The binding of the progestin to PR initiates a cascade of molecular events central to its therapeutic effect.

-

Receptor Binding and Dimerization: this compound enters the target endometrial cancer cell and binds to its cognate progesterone receptors (PRA and PRB) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor.

-

Nuclear Translocation: The activated hormone-receptor complex translocates into the nucleus.

-

DNA Binding and Co-regulator Recruitment: The complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.

-

Gene Transcription Modulation: Upon DNA binding, the PR complex recruits co-activators or co-pressors, leading to the modulation of gene transcription. This results in the up-regulation of tumor-suppressing genes and the down-regulation of genes involved in proliferation and survival.[2]

This genomic pathway is the principal mode of action, leading to decreased proliferation, induction of apoptosis, and cellular differentiation, thereby counteracting the growth-promoting effects of estrogen.[3][4]

Quantitative Effects on Endometrial Cancer Cells

The following tables summarize quantitative data from studies using Medroxyprogesterone Acetate (MPA) on various endometrial cancer cell lines. This data is presented as a proxy for the expected effects of this compound.

Table 1: Inhibition of Cell Proliferation by MPA

| Cell Line | Concentration (M) | Treatment Duration | % Growth Inhibition | Reference |

| Ishikawa (PRB-transfected) | 1 x 10⁻⁶ | 6 days | 34% | [5] |

| USPC1 | 1 x 10⁻⁵ | Not Specified | 31.6% | [6] |

| ECC1 | 1 x 10⁻⁵ | Not Specified | 62.2% | [6] |

| HEC-1 | 0.1 - 10 x 10⁻⁶ | Not Specified | No significant sensitivity | [7] |

| KLE | 0.1 - 10 x 10⁻⁶ | Not Specified | No significant sensitivity | [7] |

| RL95-2 | 0.1 - 10 x 10⁻⁶ | Not Specified | No significant sensitivity | [7] |

Note: Cell line sensitivity to progestins is highly dependent on the expression status of progesterone receptors (PR).

Table 2: Regulation of Key Cell Cycle and Apoptotic Proteins by MPA

| Cell Line | Treatment | Protein Target | Regulation Effect | Reference |

| Ishikawa (PRB-transfected) | 1 x 10⁻⁶ M MPA | p21 | Stimulated accumulation (48-72h) | [5] |

| Ishikawa (PRB-transfected) | 1 x 10⁻⁶ M MPA | p27 | Stimulated accumulation (48-96h) | [5] |

| Ishikawa | MPA | Apoptosis | Promoted apoptosis | [8] |

| Ishikawa (MPA-Resistant) | MPA | Apoptosis | No significant effect | [8] |

| Patient Tumors (in vivo) | MPA | Ki-67 (Proliferation) | Decreased | [9][10] |

| Patient Tumors (in vivo) | MPA | Bcl-2 (Anti-apoptotic) | Decreased | [10] |

| Patient Tumors (in vivo) | MPA | Cleaved Caspase-3 (Apoptosis) | No significant change | [10] |

Key Signaling Pathways Modulated by Progestins

Progestins influence multiple signaling pathways that are critical for the growth and survival of endometrial cancer cells. The activation of PR can lead to the modulation of downstream effectors that control the cell cycle and other crucial cellular processes.

A primary pathway involves the transcriptional upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 (CDKN1A) and p27 (CDKN1B) .[5][11] These proteins act as brakes on the cell cycle engine by inhibiting the activity of cyclin-CDK complexes, which are essential for the transition from the G1 to the S phase of the cell cycle. By increasing the expression of p21 and p27, progestins can induce G1 cell cycle arrest, thereby halting proliferation.[11]

Furthermore, studies on progesterone have shown it can inhibit other critical pathways:

-

TGF-β Pathway: Progesterone can downregulate the expression of TGF-β isoforms and their receptors, which are often associated with tumor progression and invasion.[12][13]

-

PDGFR/JAK/STAT Pathway: Progesterone has been found to inhibit multiple components of this growth-promoting pathway.[14]

-

NF-κB Pathway: Progestins can inhibit NF-κB transcriptional activity, reducing its pro-inflammatory and anti-apoptotic effects.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. The following are standard protocols for key in vitro assays, which can be adapted for this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate endometrial cancer cells (e.g., Ishikawa, HEC-1A) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

-

Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[15]

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[15]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins (e.g., PR, p21, p27) in cell lysates.

-

Cell Treatment & Lysis: Culture cells in 6-well plates and treat with this compound. After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., NP40 or RIPA buffer) containing protease inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p27, anti-PR) overnight at 4°C.[18]

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or α-Tubulin) should be used to ensure equal protein loading.[18]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of specific genes (e.g., PGR, CDKN1A) in response to treatment.

-

Cell Treatment & RNA Extraction: Treat cells with this compound as required. Extract total RNA from the cells using a suitable kit (e.g., TRIzol reagent or a column-based kit).[19]

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[19]

-

qPCR Reaction: Set up the qPCR reaction in a 96-well plate using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan-based master mix.[19]

-

Thermal Cycling: Perform the qPCR in a real-time PCR machine. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data. Raw expression values (Ct) for the target genes are normalized to an endogenous control or housekeeping gene (e.g., 18S rRNA or GAPDH). The relative fold change in gene expression is calculated using the 2-ΔΔCt method.[14]

Conclusion and Future Directions

This compound, as a member of the progestin family, exerts significant anti-tumor effects on endometrial cancer cells, primarily through the activation of progesterone receptors and the subsequent modulation of gene expression. This leads to the inhibition of key cell proliferation pathways and the induction of cell cycle arrest. While the general mechanisms are well-understood, specific quantitative data for this compound remains limited. Future research should focus on generating this compound-specific dose-response curves, IC50 values, and detailed proteomic and transcriptomic analyses across a panel of endometrial cancer cell lines. Such data will be invaluable for optimizing its clinical application and for the development of more effective, targeted hormonal therapies for endometrial cancer.

References

- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]

- 2. Enhancing progestin therapy via HDAC inhibitors in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Progesterone in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progesterone: the ultimate endometrial tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medroxyprogesterone acetate stimulates cdk inhibitors, p21 and p27, in endometrial carcinoma cells transfected with progesterone receptor-B cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Growth of poorly differentiated endometrial carcinoma is inhibited by combined action of medroxyprogesterone acetate and the Ras inhibitor Salirasib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro growth regulation of endometrial carcinoma cells by tamoxifen and medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Surgical Window Trial Evaluating Medroxyprogesterone Acetate with or without Entinostat in Patients with Endometrial Cancer and Validation of Biomarkers of Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histologic effects of Medroxyprogesterone Acetate on endometrioid endometrial adenocarcinoma: a Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Invasiveness of endometrial cancer cell lines is potentiated by estradiol and blocked by a traditional medicine Guizhi Fuling at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progesterone inhibits endometrial cancer invasiveness by inhibiting the TGFβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Global Expression Analysis of Endometrial Cancer Cells in Response to Progesterone Identifies New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. TSLP enhances progestin response in endometrial cancer via androgen receptor signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive bioinformatics analysis of acquired progesterone resistance in endometrial cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Chemical Profile of Gestonorone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gestonorone, a synthetic progestin, and its ester derivative, this compound Caproate, have been subjects of interest in medicinal chemistry and pharmacology due to their hormonal activities. This technical guide provides a comprehensive overview of the synthesis, chemical structure, and physicochemical properties of this compound. It details plausible synthetic pathways based on established steroid chemistry, summarizes key quantitative data, and outlines relevant experimental protocols. Furthermore, this document visualizes the progesterone (B1679170) receptor signaling pathway, a primary mechanism of action for this compound, to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Identification

This compound, also known as 17α-hydroxy-19-norprogesterone, is a synthetic steroid characterized by the absence of the C19 methyl group found in progesterone and the presence of a hydroxyl group at the C17α position.[1] Its caproate ester, this compound Caproate (or gestronol hexanoate), enhances its duration of action.[2]

Table 1: Chemical Identifiers of this compound and this compound Caproate

| Identifier | This compound | This compound Caproate |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[1] | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[3] |

| CAS Number | 2137-18-0[4] | 1253-28-7[3] |

| Molecular Formula | C20H28O3[5] | C26H38O4[3] |

| Molecular Weight | 316.44 g/mol [1] | 414.58 g/mol [6] |

| Synonyms | Gestronol, 17α-Hydroxy-19-norprogesterone[1] | Gestronol hexanoate, Depostat, Primostat[3] |

Physicochemical Properties

The physicochemical properties of this compound and its caproate ester are crucial for their formulation and delivery.

Table 2: Physicochemical Properties of this compound Caproate

| Property | Value | Source |

| Melting Point | 123-124 °C | [6] |

| Optical Rotation | [α]D +13° (chloroform) | [6] |

| UV max | 239 nm (ε 17540) | [6] |

| Percent Composition | C 75.32%, H 9.24%, O 15.44% | [6] |

Synthesis of this compound Caproate

The synthesis of this compound Caproate is a multi-step process that can be conceptually broken down into two main stages: the synthesis of the this compound core (17α-hydroxy-19-norprogesterone) and its subsequent esterification. While a complete, unified experimental protocol is not available in a single source, a plausible pathway can be constructed from literature on the synthesis of its precursors and related steroid transformations.

Conceptual Synthesis Workflow

The following diagram illustrates a potential synthetic route to this compound Caproate, starting from the more readily available steroid precursor, androstenedione.

Caption: Conceptual synthesis pathway for this compound Caproate.

Key Experimental Protocols

Protocol 1: Synthesis of 17α-hydroxyprogesterone from Androstenedione

This protocol describes the synthesis of 17α-hydroxyprogesterone, a key intermediate that shares structural similarities with this compound. A similar approach could be adapted for the synthesis of this compound from a 19-nor-androstenedione precursor.

-

Step 1: Cyanohydrin Formation. Androstenedione is reacted with acetone (B3395972) cyanohydrin at a pH of 9-11 to form 17α-hydroxy-17β-cyanoandrost-4-en-3-one. The reaction is typically carried out at around 40°C for several hours. The product is then precipitated by the addition of water and cooling.[7]

-

Step 2: Protection of the 3-Keto Group. The 3-keto group of the cyanohydrin intermediate is protected, for example, by forming a ketal using trimethyl orthoformate and neopentyl glycol in the presence of an acid catalyst like p-toluenesulfonic acid.[7]

-

Step 3: Protection of the 17α-Hydroxyl Group. The 17α-hydroxyl group is then protected, for instance, by reaction with dihydropyran.[7]

-

Step 4: Methylation and Hydrolysis. The protected intermediate is then reacted with a methylating agent, such as methylmagnesium chloride, followed by hydrolysis to yield 17α-hydroxyprogesterone.[7]

Protocol 2: Esterification of 17α-hydroxy Steroids

This protocol outlines a general method for the esterification of a 17α-hydroxy steroid, which is the final step in the synthesis of this compound Caproate.

-

Reaction Setup: 16-methylene-17α-hydroxy-progesterone (as a stand-in for this compound) and p-toluenesulfonic acid are dissolved in caproic acid.[8]

-

Acylation: Trifluoroacetic anhydride (B1165640) is added to the mixture at 0°C. The reaction is allowed to proceed at 0°C for a short period and then at room temperature.[8]

-